molecular formula C19H11ClF2N4OS2 B11386938 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11386938
M. Wt: 448.9 g/mol
InChI Key: VZHCGPNLTKLUBQ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, the benzothiazole ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate precursors.

    Introduction of Fluorine and Chlorine Substituents: Halogenation reactions can be employed to introduce fluorine and chlorine atoms at specific positions on the rings.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole and pyrimidine intermediates through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction environments, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at positions where electron-donating groups are present.

    Reduction: Reduction reactions might be less common but could occur under specific conditions.

    Substitution: Halogen atoms (fluorine and chlorine) in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while substitution reactions could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Inhibition of Enzymes: The compound could inhibit specific enzymes by binding to their active sites.

    Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: This compound itself.

    Other Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures.

Uniqueness

The uniqueness of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H11ClF2N4OS2

Molecular Weight

448.9 g/mol

IUPAC Name

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H11ClF2N4OS2/c20-13-8-23-18(28-9-10-1-3-11(21)4-2-10)25-16(13)17(27)26-19-24-14-6-5-12(22)7-15(14)29-19/h1-8H,9H2,(H,24,26,27)

InChI Key

VZHCGPNLTKLUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl)F

Origin of Product

United States

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